[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride
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Overview
Description
[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride: is a highly potent compound with significant therapeutic potential in the biomedical field. It is frequently utilized in drug innovation and has shown promise in combating various ailments, including cancer, microbial infections, and inflammatory disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride involves multiple steps The starting material is typically a monosaccharide, which undergoes acetylation to form the triacetyloxy derivativeThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the acetyl groups, converting them back to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is utilized to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool in biochemical assays and experiments.
Medicine: Medically, the compound has shown promise in the development of new therapeutic agents. Its potential to target specific pathways and molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other bioactive compounds. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting cellular processes. This interaction can lead to the inhibition of key pathways involved in disease progression, such as the proliferation of cancer cells or the replication of pathogens.
Comparison with Similar Compounds
- 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside hydrochloride
- α-D-Mannopyranoside, 2-aminoethyl, 2,3,4,6-tetraacetate, hydrochloride (1:1)
Comparison: Compared to similar compounds, [3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride exhibits unique properties such as higher stability and enhanced reactivity. These characteristics make it more suitable for certain applications, particularly in drug development and industrial synthesis.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIQCVPXFEYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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